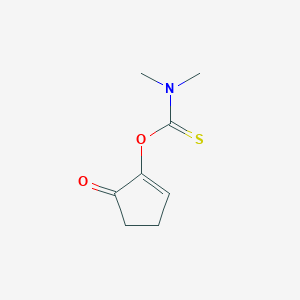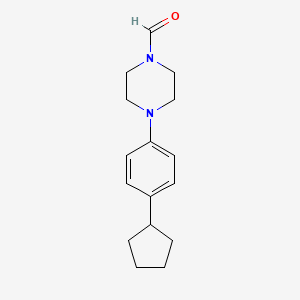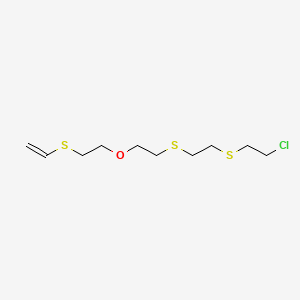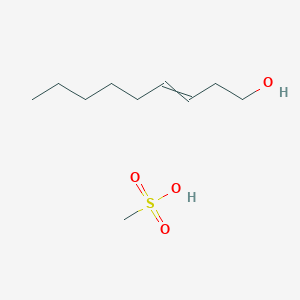![molecular formula C15H19ClO2 B14308682 3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride CAS No. 111833-24-0](/img/structure/B14308682.png)
3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride is an organic compound that belongs to the class of aromatic compounds It features a phenyl ring substituted with a hexyloxy group and a prop-2-enoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 4-(Hexyloxy)benzaldehyde.
Formation of Prop-2-enoyl Intermediate: The aldehyde group is converted to a prop-2-enoyl group through a Wittig reaction, using a suitable phosphonium ylide.
Chlorination: The final step involves the conversion of the prop-2-enoyl group to the corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The phenyl ring can undergo oxidation reactions, forming quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Amides and Esters: Formed through nucleophilic substitution.
Alcohols: Formed through reduction.
Oxidized Aromatic Compounds: Formed through oxidation.
Applications De Recherche Scientifique
3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials.
Pharmaceuticals: Potential use in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Biological Studies: Investigated for its biological activity and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The phenyl ring can also participate in electrophilic aromatic substitution reactions, further diversifying its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hexyloxy)benzoyl chloride: Similar structure but lacks the prop-2-enoyl group.
3-[4-(Methoxy)phenyl]prop-2-enoyl chloride: Similar structure but with a methoxy group instead of a hexyloxy group.
3-[4-(Hexyloxy)phenyl]prop-2-enol: Similar structure but with an alcohol group instead of an acyl chloride.
Uniqueness
3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride is unique due to the presence of both a hexyloxy group and a prop-2-enoyl chloride moiety
Propriétés
Numéro CAS |
111833-24-0 |
|---|---|
Formule moléculaire |
C15H19ClO2 |
Poids moléculaire |
266.76 g/mol |
Nom IUPAC |
3-(4-hexoxyphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C15H19ClO2/c1-2-3-4-5-12-18-14-9-6-13(7-10-14)8-11-15(16)17/h6-11H,2-5,12H2,1H3 |
Clé InChI |
UTEZYSTYSOFGFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C=CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14308651.png)




![N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine](/img/structure/B14308685.png)

![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)
![2-[2-(tert-Butylphosphanyl)ethyl]pyridine](/img/structure/B14308697.png)
